2,2-Dimethyl-2-(4-methylphenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEGOACBZWCEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Modern Organic Synthesis and Chemical Research
Modern organic synthesis places a strong emphasis on the development of efficient and selective methods for the construction of complex molecular structures. Tertiary alcohols, such as 2,2-Dimethyl-2-(4-methylphenyl)ethanol, are of particular interest as they serve as precursors to quaternary carbon centers—a common motif in many biologically active molecules and natural products. nih.govnih.gov The synthesis of these sterically congested centers is a significant challenge in synthetic chemistry. researchgate.net
Recent advancements have focused on the catalytic functionalization of tertiary alcohols, which allows for the direct substitution of the hydroxyl group. This approach is highly atom-economical, often producing water as the only byproduct. rsc.org Methodologies such as photoredox catalysis have emerged as powerful tools for the conversion of tertiary alcohols into valuable products. nih.govnih.gov For instance, the coupling of tertiary alcohols with other molecules can be achieved through the generation of tertiary carbon radicals, a process that has become more accessible with the advent of visible-light photoredox catalysis. nih.gov
The structural components of this compound—a tertiary alcohol and a substituted aryl group—make it a candidate for a variety of chemical transformations. The hydroxyl group can be activated and substituted to form new carbon-carbon or carbon-heteroatom bonds, a key strategy in the synthesis of complex molecules. rsc.orgresearchgate.net The presence of the 4-methylphenyl (p-tolyl) group can also influence the reactivity and properties of the molecule, offering a site for further functionalization or directing the stereochemical outcome of reactions.
While specific studies on this compound are not widely reported, the research on analogous tertiary benzylic alcohols provides a framework for its potential applications. These related compounds are known to undergo a range of reactions, including dehydration, substitution, and rearrangement, to yield a diverse array of products. researchgate.netmdpi.com
Table 1: Potential Synthetic Transformations of Tertiary Benzylic Alcohols
| Reaction Type | Reagents/Conditions | Potential Product Class |
| Dehydrative Substitution | Brønsted or Lewis Acids | Ethers, Azides, Thioethers |
| Oxidative Cleavage | Oxidizing Agents | Ketones, Carboxylic Acids |
| Radical Coupling | Photoredox Catalysis | Molecules with Quaternary Carbons |
| Halogenation | N-Halosuccinimides | Vicinal Halohydrins |
This table represents general reactions of tertiary benzylic alcohols and not specific, documented reactions of this compound.
Significance of Substituted Aryl Alcohols As Chemical Scaffolds
Direct Synthetic Routes
Direct synthetic routes offer efficient methods for the preparation of this compound, often in a single chemical transformation from readily available starting materials.
Grignard Reagent-Mediated Approaches to the Tertiary Alcohol Moiety
Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. Their reaction with carbonyl compounds is a classic and versatile method for the synthesis of alcohols. libretexts.org
A primary and highly effective method for the synthesis of this compound involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to 4-methylacetophenone. In this reaction, the nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This addition step is followed by an acidic workup to protonate the resulting alkoxide, yielding the desired tertiary alcohol. libretexts.org
The reaction proceeds as follows:
Formation of the Grignard Reagent: Methyl bromide is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form methylmagnesium bromide.
Nucleophilic Addition: The prepared Grignard reagent is then added to a solution of 4-methylacetophenone. The reaction is typically carried out at low temperatures to control its exothermic nature.
Acidic Workup: After the addition is complete, the reaction mixture is treated with a dilute acid, such as hydrochloric acid or sulfuric acid, to neutralize the magnesium alkoxide intermediate and afford this compound.
Interactive Data Table: Grignard Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |
| 4-Methylacetophenone | Methylmagnesium bromide | Diethyl ether (solvent), H₃O⁺ (workup) | This compound | Nucleophilic Addition |
Reduction of Carboxylic Acid Ester Precursors (e.g., 2-Methyl-2-p-tolyl-propionic Acid Ethyl Ester)
Another synthetic approach involves the reduction of a suitable carboxylic acid ester, such as 2-methyl-2-p-tolyl-propionic acid ethyl ester. Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, to obtain a tertiary alcohol where two identical alkyl groups are introduced, a Grignard reagent is employed in excess. libretexts.org
In this method, two equivalents of a methyl Grignard reagent react with the ester. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is not isolated. A second equivalent of the Grignard reagent then rapidly adds to this ketone intermediate to form the tertiary alkoxide, which upon acidic workup, gives the final product, this compound. libretexts.org
A patent describes a similar reduction of an ester, ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate, using a borohydride (B1222165) metal salt mixture to yield the corresponding alcohol, suggesting that various reducing systems can be employed for such transformations. google.com
Catalytic Oxidation of Substituted Isopropylbenzenes (e.g., 4-Methylisopropylbenzene)
The catalytic oxidation of substituted isopropylbenzenes presents an alternative pathway. While direct oxidation to the desired tertiary alcohol can be challenging, this method is a cornerstone of industrial phenol (B47542) production (the Hock process) and can be adapted for the synthesis of other tertiary alcohols. The process generally involves the formation of a hydroperoxide intermediate from the isopropylbenzene derivative, which is then cleaved under acidic conditions to yield a ketone and an alcohol.
For the synthesis of this compound, this would conceptually involve the oxidation of a precursor like 1-isopropyl-4-methylbenzene (p-cymene). However, this route is less direct for the specific target molecule as it would primarily yield p-cresol (B1678582) and acetone (B3395972). A more tailored substrate would be required to favor the formation of the desired tertiary alcohol.
Alternative Synthetic Strategies and Precursors
Beyond direct, single-step syntheses, multi-step reaction sequences provide a versatile toolkit for constructing complex organic molecules like aromatic alcohols from simpler, more readily available starting materials. askthenerd.comsavemyexams.com
Multi-Step Organic Reaction Sequences for Aromatic Alcohols
Multi-step syntheses allow for the gradual and controlled assembly of a target molecule, offering flexibility in introducing various functional groups and building the carbon skeleton. libretexts.orgvaia.com The synthesis of an aromatic alcohol like this compound can be envisioned through a sequence of reactions.
A plausible multi-step route could begin with a Friedel-Crafts acylation of toluene (B28343) with propanoyl chloride to yield 1-(p-tolyl)propan-1-one. This ketone could then be subjected to a Grignard reaction with methylmagnesium bromide to introduce one of the methyl groups and form the secondary alcohol, 1-(p-tolyl)propan-1-ol. Subsequent oxidation of this secondary alcohol would yield the corresponding ketone, 1-(p-tolyl)propan-1-one. A final Grignard reaction with another equivalent of methylmagnesium bromide would then generate the target tertiary alcohol, this compound.
Interactive Data Table: Plausible Multi-Step Synthesis of this compound
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | Toluene | Propanoyl chloride, AlCl₃ | 1-(p-tolyl)propan-1-one | Friedel-Crafts Acylation |
| 2 | 1-(p-tolyl)propan-1-one | CH₃MgBr, H₃O⁺ | 1-(p-tolyl)propan-1-ol | Grignard Reaction |
| 3 | 1-(p-tolyl)propan-1-ol | PCC or other oxidizing agent | 1-(p-tolyl)propan-1-one | Oxidation |
| 4 | 1-(p-tolyl)propan-1-one | CH₃MgBr, H₃O⁺ | This compound | Grignard Reaction |
Methodologies for Related Phenyl Alcohol Derivatives
The synthesis of phenyl alcohol derivatives, particularly tertiary benzylic alcohols, is a well-established area of organic synthesis with a variety of methodologies available. nih.gov One of the most common and effective methods is the nucleophilic addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to a ketone. researchgate.net This approach allows for the direct formation of the tertiary alcohol carbon center. For example, reacting a substituted acetophenone (B1666503) with an appropriate alkyl or aryl magnesium halide can generate a wide array of tertiary benzylic alcohols. nih.gov
In addition to Grignard-type reactions, the use of organozinc and organoaluminum reagents has also been explored, often in the presence of chiral ligands to achieve enantioselective synthesis of chiral tertiary alcohols. nih.gov Furthermore, alternative methods such as the pinacol (B44631) coupling reaction or the Barbier reaction can be employed to synthesize symmetrical or unsymmetrical diols, which can be precursors to other phenyl alcohol derivatives. The choice of methodology often depends on the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials.
Optimization of Reaction Conditions and Process Parameters for this compound Synthesis
Catalytic Systems and Reagent Selection for Enhanced Selectivity and Yield
To improve the selectivity and yield in the synthesis of tertiary alcohols like this compound, various catalytic systems and reagents have been developed. In the context of Grignard reactions, side reactions such as enolization and reduction can lower the yield of the desired tertiary alcohol. researchgate.netnii.ac.jp The addition of cerium(III) chloride has been shown to suppress these side reactions, leading to higher yields of the addition product. researchgate.netresearchgate.netorgsyn.org The cerium reagent is thought to form a more reactive and less basic organocerium species in situ. researchgate.net
Similarly, the use of zinc(II) chloride as a catalyst in Grignard additions to ketones has been demonstrated to improve yields by forming a more reactive zincate complex. nii.ac.jporganic-chemistry.org The selection of the Grignard reagent itself is also crucial; for example, using p-tolylmagnesium bromide with acetone or methylmagnesium iodide with p-methylacetophenone would both lead to the target molecule, and the choice may be dictated by the availability and reactivity of the starting materials. cymitquimica.comcdnsciencepub.com
For Friedel-Crafts type reactions, the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) and the nature of the alkylating agent are paramount in controlling the reaction's outcome and preventing unwanted side reactions like polyalkylation or rearrangement. wikipedia.orgadichemistry.com
Below is a data table summarizing the effect of different catalytic systems on the yield of tertiary alcohol synthesis via Grignard reaction.
| Catalyst/Additive | Starting Materials | Typical Yield (%) | Key Benefit |
|---|---|---|---|
| None | Ketone + Grignard Reagent | Variable (can be low) | Standard procedure |
| Cerium(III) Chloride | Ketone + Grignard Reagent | Improved | Suppresses enolization and reduction researchgate.netresearchgate.net |
| Zinc(II) Chloride | Ketone + Grignard Reagent | Improved | Forms highly reactive zincate complexes nii.ac.jp |
Solvent Effects and Reaction Environment Engineering
In Friedel-Crafts alkylations, the choice of solvent is also important. While nonpolar solvents like dichloromethane (B109758) or carbon disulfide are common, the use of more polar, fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to promote the reaction, in some cases eliminating the need for a traditional Lewis acid catalyst. nih.gov Temperature control is another critical parameter. Grignard reactions are often initiated at room temperature and may require cooling to control the exothermic reaction, while Friedel-Crafts reactions can be run at a range of temperatures to optimize for the desired product. researchgate.netlibretexts.org
The table below illustrates the influence of different solvents on the outcome of relevant synthetic reactions.
| Reaction Type | Solvent | Effect on Reaction |
|---|---|---|
| Grignard Synthesis | Diethyl Ether | Standard solvent, good for reagent formation |
| Grignard Synthesis | Tetrahydrofuran (THF) | Can enhance solubility and reactivity of the Grignard reagent art-xy.com |
| Friedel-Crafts Alkylation | Dichloromethane | Common inert solvent |
| Friedel-Crafts Alkylation | Hexafluoroisopropanol (HFIP) | Can act as a promoting solvent, sometimes eliminating the need for a catalyst nih.gov |
Reaction Mechanisms and Chemical Reactivity of 2,2 Dimethyl 2 4 Methylphenyl Ethanol
Mechanistic Pathways in Synthetic Transformations Involving 2,2-Dimethyl-2-(4-methylphenyl)ethanol
The synthesis and subsequent reactions of this compound are governed by fundamental organic chemistry mechanisms.
The primary synthetic route to this compound involves a nucleophilic addition mechanism, specifically the Grignard reaction. wikipedia.orgnbinno.comlibretexts.org This versatile method for forming carbon-carbon bonds is ideal for creating tertiary alcohols. libretexts.org The synthesis can be approached in two equivalent ways:
Methyl Grignard Reagent and Aryl Ketone: The reaction of methylmagnesium halide (CH₃MgX) with 1-(4-methylphenyl)ethanone (p-methylacetophenone). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.
Aryl Grignard Reagent and Ketone: The reaction of a 4-methylphenylmagnesium halide with acetone (B3395972). Here, the nucleophilic aryl group attacks the carbonyl carbon of acetone.
In both pathways, the nucleophilic addition results in the formation of a magnesium alkoxide intermediate. Subsequent hydrolysis in an acidic aqueous workup protonates the alkoxide to yield the final product, this compound. The general mechanism for this type of synthesis is a two-step process involving nucleophilic addition followed by protonation.
Table 1: Grignard Synthesis Pathways for this compound
| Pathway | Nucleophile (Grignard Reagent) | Electrophile (Carbonyl Compound) | Intermediate | Final Product |
| 1 | Methylmagnesium Halide | 1-(4-methylphenyl)ethanone | Magnesium Alkoxide | This compound |
| 2 | 4-Methylphenylmagnesium Halide | Acetone | Magnesium Alkoxide | This compound |
While tertiary alcohols are generally resistant to oxidation, the benzylic position of this compound allows for reactions that can proceed via radical intermediates, particularly under harsh conditions or with specific radical initiators. masterorganicchemistry.combeilstein-journals.org The oxidation of structurally similar compounds, like cumene (B47948), to cumene hydroperoxide is a well-known industrial process that proceeds via a radical chain reaction involving a stabilized cumyl radical. researchgate.net
In the context of this compound, an oxidation process could be initiated by the abstraction of a hydrogen atom, not from the hydroxyl-bearing carbon (as there is none), but potentially from the methyl groups or through processes involving the aromatic ring or the alcohol group itself to form an alkoxy radical. beilstein-journals.orgnih.gov The formation of an alkoxy radical (R-O•) can lead to subsequent C-C bond cleavage (β-scission). nih.gov
The stability of any radical formed at the benzylic position is significantly enhanced by resonance delocalization of the unpaired electron into the adjacent π-system of the aromatic ring. This stabilization lowers the activation energy for radical formation, making the benzylic position a preferential site for such reactions compared to non-benzylic aliphatic positions. masterorganicchemistry.com
Transformative Chemical Reactions of this compound
The functional group and structural arrangement of the molecule allow for several key transformations.
Tertiary alcohols lack a hydrogen atom on the carbinol carbon, making them resistant to standard oxidation reactions that typically form ketones or carboxylic acids, such as those involving chromic acid or permanganate (B83412) under mild conditions. masterorganicchemistry.com However, under forcing conditions with strong oxidants (e.g., hot, acidic potassium permanganate), oxidative cleavage of carbon-carbon bonds can occur. masterorganicchemistry.com For this compound, this would likely lead to the cleavage of the bond between the benzylic carbon and one of the methyl groups or the aromatic ring, resulting in a mixture of products, including ketones and carboxylic acids like 4-methylbenzoic acid. researchgate.net
The tertiary alcohol group can be completely removed and replaced with a hydrogen atom in a reaction known as deoxygenation or reduction. This transforms this compound into its corresponding saturated hydrocarbon, 2-methyl-2-(p-tolyl)propane (tert-butyltoluene). Several methods are effective for the reduction of tertiary benzylic alcohols. nih.govresearchgate.netorganic-chemistry.org
One effective method involves the use of hydriodic acid (HI), often with red phosphorus to regenerate the HI. nih.govnih.gov The reactivity for this reduction follows the order tertiary > secondary > primary, consistent with an Sₙ1-type mechanism involving a stable carbocation intermediate. nih.gov Another modern approach uses triethylsilane (Et₃SiH) as a hydride source in the presence of a strong acid or a solid acid catalyst like tin(IV) ion-exchanged montmorillonite. researchgate.net This reaction also proceeds via the formation of the stable tertiary benzylic carbenium ion, which is then reduced by the silane (B1218182). researchgate.net
Table 2: Selected Reagents for Reduction of Tertiary Benzylic Alcohols
| Reagent System | Description | Reference |
| Hydriodic Acid (HI) / Red Phosphorus | Classic method for alcohol reduction; proceeds with high reactivity for tertiary benzylic alcohols. | nih.govnih.gov |
| Triethylsilane (Et₃SiH) / Solid Acid | A milder method that proceeds via an Sₙ1-type mechanism, where the silane acts as a hydride donor. | researchgate.net |
| Chlorodiphenylsilane / InCl₃ | A catalytic system showing high chemoselectivity for the deoxygenation of tertiary and benzylic alcohols. | researchgate.netorganic-chemistry.org |
Aliphatic Framework: Nucleophilic substitution is a hallmark reaction for tertiary benzylic alcohols like this compound. libretexts.orglibretexts.org The reaction proceeds readily via a unimolecular nucleophilic substitution (Sₙ1) mechanism. blogspot.comnih.govmasterorganicchemistry.com The mechanism involves two key steps:
Protonation and Carbocation Formation: The hydroxyl group is a poor leaving group. In the presence of an acid (e.g., HBr, HCl), the hydroxyl group is protonated to form a good leaving group, water. The water molecule then departs, generating a highly stable tertiary benzylic carbocation. libretexts.orglibretexts.org This step is the slow, rate-determining step. blogspot.com
Nucleophilic Attack: A nucleophile (e.g., a halide ion like Br⁻) rapidly attacks the planar carbocation. The attack can occur from either face, which would lead to a racemic mixture if the carbon were a stereocenter. blogspot.commasterorganicchemistry.com
The high stability of the intermediate carbocation, which is stabilized by both hyperconjugation from the methyl groups and resonance with the 4-methylphenyl ring, makes this Sₙ1 reaction particularly facile for this class of compounds. libretexts.orgblogspot.com
Aromatic Framework: Nucleophilic aromatic substitution (SₙAr) on the 4-methylphenyl ring of this compound is generally not feasible under standard conditions. wikipedia.orglibretexts.orgchemistrysteps.com SₙAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group. libretexts.orgchemistrysteps.comnih.gov The toluene-derived ring in this compound is electron-rich due to the alkyl substituents (methyl and the dimethyl-ethanol group) and lacks the necessary activation for a nucleophile to attack the ring and displace a group. wikipedia.orgrsc.org Therefore, reactions involving the aliphatic framework are overwhelmingly favored.
Stereochemical Considerations in Reactions Involving this compound
Stereochemical considerations are not directly applicable to reactions involving this compound itself. The carbon atom bearing the hydroxyl group (the alpha-carbon) is not a stereocenter because it is bonded to two identical methyl groups. Therefore, the molecule is achiral and does not exist as enantiomers.
However, it is pertinent to discuss the stereochemical outcomes for hypothetical derivatives of this compound where the alpha-carbon is chiral. If one of the methyl groups were to be replaced by a different substituent (e.g., an ethyl group), the resulting molecule, 2-methyl-2-(4-methylphenyl)pentan-2-ol, would be chiral.
In such a chiral analogue, reactions that proceed through a planar carbocation intermediate, such as S"N"1 and E1 reactions, would lead to a loss of stereochemical information at the reacting center. The nucleophile in an S"N"1 reaction could attack the planar carbocation from either face with equal probability, leading to the formation of a racemic mixture of the two enantiomers of the product. Similarly, in an E1 reaction, the stereochemistry of the starting material would not dictate the stereochemistry of the resulting alkene, as the reaction proceeds through a common planar carbocation intermediate.
The asymmetric synthesis of chiral tertiary benzylic alcohols is an area of significant research, often employing chiral auxiliaries or catalysts to control the stereochemical outcome of nucleophilic additions to ketones. nih.govnih.govchinesechemsoc.org
Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Dimethyl 2 4 Methylphenyl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, one can determine the connectivity and spatial arrangement of atoms.
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For 2,2-Dimethyl-2-(4-methylphenyl)ethanol, the following proton signals would be anticipated:
Hydroxyl Proton (-OH): A broad singlet, typically appearing between 1.5 and 5.0 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Gem-Dimethyl Protons (-C(CH₃)₂): A sharp singlet corresponding to the six equivalent protons of the two methyl groups attached to the tertiary carbon. This signal would likely appear in the upfield region, estimated around 1.5 ppm.
Aromatic Methyl Protons (Ar-CH₃): A singlet for the three protons of the methyl group on the phenyl ring, expected around 2.3-2.4 ppm.
Aromatic Protons (Ar-H): The para-substituted phenyl ring would give rise to an AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the tertiary alcohol group and the two protons meta to it would each produce a signal, expected in the range of 7.0-7.5 ppm. The coupling constant between these adjacent aromatic protons would typically be around 8 Hz.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₂ | ~1.5 | s (singlet) | 6H |
| Ar-CH₃ | ~2.3 | s (singlet) | 3H |
| Ar-H (ortho to -C(CH₃)₂) | ~7.3 | d (doublet) | 2H |
| Ar-H (meta to -C(CH₃)₂) | ~7.1 | d (doublet) | 2H |
| -OH | Variable (e.g., ~1.8) | s (singlet), broad | 1H |
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. Due to the symmetry of this compound, seven distinct carbon signals would be expected.
Gem-Dimethyl Carbons (-C(CH₃)₂): One signal for the two equivalent methyl carbons.
Tertiary Carbinol Carbon (-C-OH): One signal for the quaternary carbon bonded to the hydroxyl group and the phenyl ring.
Aromatic Methyl Carbon (Ar-CH₃): One signal for the methyl carbon on the phenyl ring.
Aromatic Carbons (Ar-C): Four signals for the aromatic carbons: one for the ipso-carbon attached to the alcohol moiety, one for the carbon bearing the methyl group, and one for each of the two pairs of equivalent aromatic CH carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-CH₃ | ~21 |
| -C(CH₃)₂ | ~32 |
| -C-OH | ~73 |
| Ar-CH | ~125 |
| Ar-CH | ~129 |
| Ar-C-CH₃ | ~137 |
| Ar-C-C(OH) | ~145 |
2D NMR experiments are essential for unambiguously assigning all ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this molecule, the only significant correlation would be between the two different sets of aromatic protons. No cross-peaks would be expected for the methyl and hydroxyl singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals for the gem-dimethyl, aromatic methyl, and aromatic CH groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.
From the gem-dimethyl protons (~1.5 ppm) to the tertiary carbinol carbon (~73 ppm) and the ipso-aromatic carbon (~145 ppm).
From the aromatic methyl protons (~2.3 ppm) to the two adjacent aromatic CH carbons and the aromatic quaternary carbon to which it is attached (~137 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. It could show correlations between the gem-dimethyl protons and the ortho-aromatic protons, confirming their spatial proximity.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into molecular structure and bonding.
The IR and Raman spectra of this compound would be expected to show characteristic bands for an aromatic tertiary alcohol.
O-H Stretch: A strong, broad absorption band in the IR spectrum, typically centered around 3550-3200 cm⁻¹, is the hallmark of the hydrogen-bonded hydroxyl group in alcohols. nih.gov
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl groups would be observed just below 3000 cm⁻¹.
C=C Aromatic Stretch: Medium to strong bands in the region of 1610-1450 cm⁻¹ would correspond to the stretching vibrations of the carbon-carbon bonds within the phenyl ring.
C-O Stretch: The stretching vibration of the C-O bond in a tertiary alcohol gives rise to a strong band in the IR spectrum, typically found in the 1200-1100 cm⁻¹ region.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| O-H stretch (H-bonded) | 3550-3200 | Strong, Broad |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch | 3000-2850 | Medium-Strong |
| Aromatic C=C stretch | 1610-1450 | Medium-Strong |
| C-O stretch (tertiary alcohol) | 1200-1100 | Strong |
The vibrational spectrum can also provide information about the molecule's conformation and the non-covalent interactions it participates in.
Conformational Analysis: For benzylic alcohols, conformational analysis often focuses on the rotation around the C(aryl)-C(alkoxy) bond. Different rotational isomers (conformers) could potentially give rise to slightly different vibrational frequencies, although these may be difficult to resolve at room temperature.
Intermolecular Interactions: The most significant intermolecular interaction for this molecule is hydrogen bonding via the hydroxyl group. In a condensed phase (liquid or solid), the alcohol molecules will associate, forming dimers and larger aggregates. This interaction is directly observable in the IR spectrum by the pronounced broadening of the O-H stretching band. rsc.orgchemicalbook.com In contrast, a spectrum of a very dilute solution in a non-polar solvent would show a sharp, "free" O-H stretching band at a higher wavenumber (around 3600 cm⁻¹), providing clear evidence of these intermolecular forces. rsc.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
To be determined upon availability of experimental data.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways
To be determined upon availability of experimental data.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
To be determined upon availability of experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
To be determined upon availability of experimental data.
Computational and Theoretical Investigations of 2,2 Dimethyl 2 4 Methylphenyl Ethanol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
The foundation of a computational study lies in the accurate determination of a molecule's equilibrium geometry and its electronic properties. This is achieved through sophisticated quantum mechanical models that solve the Schrödinger equation in an approximate manner.
To investigate the structural and electronic characteristics of 2,2-Dimethyl-2-(4-methylphenyl)ethanol, both Density Functional Theory (DFT) and ab initio methods are commonly employed. DFT has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govfrontiersin.org The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals, is particularly well-suited for describing a wide range of chemical systems, including organic molecules with aromatic and alcohol functional groups. researchgate.netresearchgate.net
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a more rigorous, wave-function-based approach. While computationally more demanding than DFT, MP2 provides a higher level of theory by including electron correlation effects, which can be crucial for accurately describing non-covalent interactions and subtle electronic phenomena. These methods are used to perform full geometry optimization, where the molecular structure is varied until a minimum on the potential energy surface is located, representing the most stable conformation of the molecule. researchgate.net
The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. q-chem.com The selection of a basis set represents a critical compromise between the desired accuracy and the computational expense. q-chem.com
For a molecule like this compound, Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used.
6-31G(d,p): This is a split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for greater flexibility in describing the shape of electron clouds, which is essential for accurately modeling chemical bonds and non-spherical charge distributions.
6-311++G(d,p): This triple-split valence basis set provides a more accurate description of the valence electrons. The addition of diffuse functions (++) on both heavy atoms and hydrogens is particularly important for describing systems with lone pairs, anions, or weak interactions, as it allows for a better representation of the electron density far from the nucleus. gaussian.com
Correlation-consistent basis sets, such as Dunning's cc-pVDZ (correlation-consistent polarized valence double-zeta), provide a systematic way to approach the complete basis set limit and are often used in conjunction with high-level correlation methods like MP2. gaussian.com The combination of a theoretical method (like B3LYP or MP2) and a basis set defines the level of theory for the calculation. nih.gov
Table 1: Commonly Employed Levels of Theory for Organic Molecules
| Method | Basis Set | Key Features |
|---|---|---|
| DFT (B3LYP) | 6-31G(d,p) | Good balance of cost and accuracy for geometry and energies. |
| DFT (B3LYP) | 6-311++G(d,p) | Improved accuracy, especially for electronic properties and weak interactions. |
| Ab Initio (MP2) | cc-pVDZ | Includes electron correlation; suitable for high-accuracy energy calculations. |
Analysis of Electronic Properties and Molecular Orbitals
Once the geometry of this compound is optimized, a variety of analyses can be performed to understand its electronic behavior and reactivity.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org
HOMO: This orbital acts as an electron donor, and its energy level is related to the ionization potential. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.
LUMO: This orbital can act as an electron acceptor, and its energy is related to the electron affinity. Regions of high LUMO density are potential sites for nucleophilic attack. acadpubl.eumalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. researchgate.netmaterialsciencejournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the 4-methylphenyl (p-tolyl) group. The LUMO is anticipated to be distributed over the aromatic ring as an antibonding π* orbital. The calculated HOMO-LUMO energies and the resulting energy gap provide quantitative measures of the molecule's electronic stability.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated at B3LYP/6-311++G(d,p))
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.15 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| ELUMO | -0.98 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, which aligns more closely with classical chemical intuition. mpg.deq-chem.comwisc.edu This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. researcher.liferesearchgate.net
The strength of these interactions can be estimated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. wisc.edu In this compound, significant hyperconjugative interactions are expected:
σ(C-H) → π(C-C):* Delocalization from the C-H sigma bonds of the methyl and dimethyl groups into the antibonding π* orbitals of the aromatic ring.
n(O) → σ(C-C):* Delocalization from the lone pair (n) on the oxygen atom of the hydroxyl group into adjacent antibonding σ* orbitals.
Table 3: Hypothetical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(O) | σ*(C-Cphenyl) | 2.85 | Lone Pair → Antibond |
| n(O) | σ*(C-Cethyl) | 3.10 | Lone Pair → Antibond |
| σ(Cmethyl-H) | π*(C=C)ring | 1.95 | Hyperconjugation |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. uni-muenchen.de It is mapped onto a constant electron density surface, with different colors indicating regions of varying electrostatic potential. The MEP is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. acadpubl.euwolfram.comresearchgate.net
Red Regions: Indicate negative electrostatic potential, are electron-rich, and represent likely sites for electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, are electron-poor, and represent likely sites for nucleophilic attack.
Green/Yellow Regions: Indicate near-zero or intermediate potential.
For this compound, the MEP surface is expected to show the most negative potential (red/yellow) concentrated around the electronegative oxygen atom of the hydroxyl group and delocalized over the π-electron cloud of the aromatic ring. These areas are the primary centers for interaction with electrophiles. The most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it a potential hydrogen-bond donor and a site for nucleophilic interaction. researchgate.netresearchgate.net This analysis provides a clear, intuitive map of the molecule's local reactivity.
Table of Compounds Mentioned
| Compound Name | IUPAC Name |
|---|
Simulation and Validation of Spectroscopic Data
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules. These methods allow for the simulation of spectra, which can then be compared with experimental data to validate both the computational model and the experimental assignments.
Conformational Landscape and Energetic Stability Studies
Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations or rotamers. Conformational analysis aims to identify the most stable conformers and determine their relative energies. researchgate.net
Computational methods explore the potential energy surface (PES) of the molecule by systematically rotating specific dihedral angles. For this compound, key rotations would be around the bond connecting the phenyl ring to the tertiary carbon and the bond between the tertiary carbon and the hydroxyl group.
For each rotational step, a constrained geometry optimization can be performed to find the minimum energy for that specific conformation. The resulting energy profile reveals the locations of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. researchgate.net The conformer with the lowest calculated energy is the global minimum and represents the most stable and, therefore, most abundant conformation of the molecule in the gas phase. researchgate.net These studies are critical for understanding how molecular shape influences physical properties and reactivity.
Derivatization Strategies and Synthetic Transformations of 2,2 Dimethyl 2 4 Methylphenyl Ethanol for Advanced Applications
Functionalization of the Hydroxyl Group in 2,2-Dimethyl-2-(4-methylphenyl)ethanol
The hydroxyl group is the primary site for initial derivatization, offering a gateway to various functional groups with distinct chemical properties.
Esterification for Analytical Characterization or Synthetic Intermediacy
The direct esterification of tertiary alcohols like this compound is challenging due to the steric hindrance around the hydroxyl group and the propensity of the tertiary carbocation intermediate to undergo elimination, leading to the formation of 2-(4-methylphenyl)prop-1-ene. google.comgoogle.com Consequently, traditional Fischer esterification conditions (heating with a carboxylic acid and a strong acid catalyst) are often low-yielding. google.com To overcome these limitations, specialized methods have been developed to facilitate the formation of esters from sterically hindered alcohols.
Key strategies include:
Activation of the Carboxylic Acid: Carboxylic acids can be converted to more reactive intermediates. For instance, the in-situ formation of benzotriazole esters using 1-hydroxybenzotriazole (HOBt) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for efficient reaction with tertiary alcohols in the presence of a base such as 4-(dimethylamino)pyridine (DMAP). researchgate.net
Use of Acid Anhydrides with Solid Catalysts: A highly effective method involves reacting the alcohol with an acid anhydride in the presence of a reusable solid Lewis acid catalyst, such as indium(III) chloride supported on Montmorillonite K-10 clay. google.com This approach can achieve near-quantitative conversion to the corresponding tertiary ester with high selectivity, significantly minimizing the formation of the dehydration byproduct. google.com
Cation Exchange Resins: The use of macro-reticular sulfonic acid cation exchange resins in non-aqueous systems provides a catalytic surface for direct esterification at mild temperatures (-20°C to 50°C), which helps to suppress the competing elimination reaction. google.com
These ester derivatives are valuable as synthetic intermediates, where the ester group can serve as a protecting group or be transformed into other functionalities. They are also useful for analytical purposes, such as in chromatography, where conversion to a less polar ester facilitates separation and identification.
Table 1: Selected Methods for the Esterification of Tertiary Benzylic Alcohols
| Catalyst/Reagent System | Carboxylic Acid Source | Base/Solvent | Temperature (°C) | Yield/Conversion | Ref. |
|---|---|---|---|---|---|
| InCl₃/Montmorillonite K-10 | Acetic Anhydride | - | 40 | 100% Conversion, 91% Selectivity | google.com |
| EDC, HOBt | Carboxylic Acid | DMAP / Dichloromethane (B109758) | Room Temp. | High Yield (e.g., 95%) | researchgate.net |
| Sulfonic Acid Cation Exchange Resin | Carboxylic Acid | Diethyl Ether | 25 - 40 | - | google.com |
| Acetyl Chloride | Acetyl Chloride | Solvent-free | Room Temp. | High Yield (e.g., 98%) | iiste.org |
Etherification for Modified Chemical Properties
The conversion of the hydroxyl group to an ether moiety significantly alters the compound's properties, reducing its polarity and eliminating its hydrogen-bond donating ability. The Williamson ether synthesis is a foundational method for this transformation. jk-sci.comwikipedia.orgmasterorganicchemistry.com For this compound, this reaction involves deprotonation of the tertiary alcohol with a strong base (e.g., sodium hydride, NaH) to form a sterically hindered alkoxide. jk-sci.com This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., iodomethane or iodoethane) via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com
It is critical that the alkylating agent be primary, as secondary or tertiary halides will predominantly undergo an E2 elimination reaction when reacting with the bulky tertiary alkoxide, yielding an alkene instead of the desired ether. wikipedia.orgfrancis-press.com
Modern catalytic methods offer alternatives to the classic Williamson synthesis, often proceeding under milder conditions:
Palladium- or Copper-Catalyzed Couplings: These methods can form ethers by coupling alcohols with aryl or vinyl halides, although they are more commonly used for forming aryl ethers rather than alkyl ethers from aliphatic alcohols. organic-chemistry.orgacs.org
Reductive Etherification: Alcohols can be reductively coupled with carbonyl compounds in the presence of a catalyst and a reducing agent like a silane (B1218182). nih.gov
Visible-Light Photoredox Catalysis: This approach can generate alkoxy radicals from alcohols, which can then participate in reactions to form ethers. acs.org
The resulting ethers have applications as non-polar solvents, chemical intermediates, or additives where modified volatility and solubility are required.
Modifications and Substitutions on the Aromatic Ring
The 4-methylphenyl (p-tolyl) moiety of the molecule is amenable to a range of modifications, primarily through electrophilic aromatic substitution, which allows for the introduction of diverse functional groups onto the benzene ring.
Electrophilic Aromatic Substitution Reactions at the 4-Methylphenyl Moiety
Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, enabling the direct functionalization of the benzene ring. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com In this compound, the aromatic ring is substituted with two activating, ortho, para-directing groups: a methyl group at C4 and a 2-hydroxy-2-methylpropyl group at C1.
The directing effects of these two groups determine the regioselectivity of the substitution. Both groups activate the positions ortho to themselves.
The -C(CH₃)₂OH group directs incoming electrophiles to the C2 and C6 positions.
The -CH₃ group directs incoming electrophiles to the C3 and C5 positions.
While both groups are activating, the tertiary alkyl group is significantly bulkier than the methyl group, which may cause steric hindrance that disfavors substitution at the C2 and C6 positions. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, which are ortho to the methyl group and meta to the bulkier tertiary alcohol group.
Common EAS reactions that can be applied include:
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂), yielding primarily 2,2-dimethyl-2-(4-methyl-3-nitrophenyl)ethanol. chemguide.co.uk
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom onto the ring. libretexts.orgyoutube.com
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride and a Lewis acid catalyst (e.g., AlCl₃) installs an acyl group (e.g., -COCH₃), which is a powerful method for forming a new C-C bond. wikipedia.orgnih.gov This reaction typically shows a strong preference for the sterically less hindered position.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile (E⁺) | Expected Major Product(s) |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | 2,2-Dimethyl-2-(4-methyl-3-nitrophenyl)ethanol |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(3-Bromo-4-methylphenyl)-2,2-dimethylethanol |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(2-Hydroxy-2-methylpropyl)-5-methylbenzenesulfonic acid |
| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(2-(2-Hydroxy-2-methylpropyl)-5-methylphenyl)ethan-1-one |
Development of Functionalized Analogues through Side-Chain Modifications
Beyond direct substitution on the ring, functionalized analogues can be prepared by chemically modifying the existing alkyl side chains.
Modification of the 4-Methyl Group: The benzylic protons of the 4-methyl group are susceptible to oxidation. The metabolism of p-xylene, a structurally related compound, shows that the methyl group can be sequentially oxidized to a hydroxymethyl (-CH₂OH), aldehyde (-CHO), and finally a carboxylic acid (-COOH) group. nih.gov Similar synthetic transformations can be achieved using selective oxidizing agents. For example, controlled C-H oxidation can convert the methyl group into a primary alcohol, which can then be further derivatized. nih.gov This introduces a new functional handle onto the molecule, remote from the tertiary alcohol, allowing for the synthesis of bifunctional analogues.
Through these varied strategies, this compound serves as a versatile platform for the synthesis of a wide array of derivatives with tailored properties for diverse chemical applications.
Integration of this compound into Complex Molecular Architectures
The integration of this compound into larger, more complex molecular structures is a key area of exploration for creating novel compounds with unique properties. Its tertiary alcohol functional group and the p-substituted aryl ring provide reactive sites for a range of synthetic modifications.
Utilization as a Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are chemical reactions in which three or more starting materials react to form a single product in a one-pot synthesis. nih.govencyclopedia.pub These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govencyclopedia.pub While specific examples involving this compound in MCRs are not extensively documented, its structure suggests potential utility in such reactions.
The tertiary alcohol group of this compound can act as a nucleophilic component in various MCRs. For instance, in Passerini and Ugi reactions, which are cornerstone MCRs, alcohols can serve as the nucleophilic component. nih.gov The bulky nature of the tertiary alcohol in this compound might influence the stereochemical outcome of these reactions, potentially leading to the formation of sterically hindered and structurally unique products.
Below is a table of representative MCRs where an alcohol component could be utilized.
| Multi-Component Reaction | Components | Typical Product | Potential Role of this compound |
| Passerini Reaction | Aldehyde or Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Nucleophilic alcohol component |
| Ugi Reaction | Aldehyde or Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | Potential for modified Ugi reactions where the alcohol acts as a component |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, two equivalents of a β-Ketoester, Ammonia or Ammonium Acetate | Dihydropyridine | Could be a precursor to a component, or used in modified versions |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea or Thiourea | Dihydropyrimidinone | Could be a precursor to a component |
Formation of Novel Heterocyclic Systems Incorporating the Aryl Alcohol Scaffold
Heterocyclic compounds are integral to medicinal chemistry and materials science, with nitrogen-containing heterocycles being particularly prevalent in FDA-approved drugs. nih.gov The synthesis of novel heterocyclic systems from readily available starting materials like aryl alcohols is a significant area of research. nih.govresearchgate.net The structure of this compound offers possibilities for its incorporation into heterocyclic frameworks.
One approach is through dehydrogenative coupling reactions, where the alcohol is coupled with other nucleophiles to form heterocycles, releasing hydrogen and water as byproducts. nih.gov For example, a catalyzed reaction between this compound and an appropriate amino-substituted precursor could lead to the formation of nitrogen-containing heterocycles.
Another strategy involves the functionalization of the aryl ring of this compound, followed by an intramolecular cyclization. For instance, the introduction of a suitable functional group at the ortho position to the tertiary alcohol could facilitate a ring-closing reaction to form an oxygen-containing heterocycle. Palladium-catalyzed reactions are also employed for the synthesis of heterocycles from unsaturated alcohols and aryl halides. kyoto-u.ac.jp
The following table outlines potential heterocyclic systems that could be synthesized from this compound or its derivatives.
| Heterocyclic System | General Synthetic Strategy | Required Co-reactant or Modification |
| Benzoxazines | Cyclization involving the hydroxyl group and the aryl ring | Introduction of an amine-containing substituent on the aryl ring |
| Dihydrofurans | Intramolecular cyclization | Introduction of an appropriate functional group on a side chain attached to the aryl ring |
| Quinolines | Dehydrogenative coupling | Reaction with an appropriate amino-containing reactant |
| Pyrroles | Dehydrogenative coupling | Reaction with an appropriate amino-containing reactant |
Chiral Derivatization for Enantiomeric Purity Analysis (if applicable for analogues or derivatives)
This compound is an achiral molecule as it does not possess a stereocenter. However, for chiral analogues or derivatives of this compound, the determination of enantiomeric purity is a critical aspect of their synthesis and characterization. Chiral derivatization is a widely used technique for this purpose. researchgate.netwikipedia.org This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated and quantified using standard chromatographic or spectroscopic techniques. researchgate.netwikipedia.org
Synthesis of Diastereomeric Derivatives for Chromatographic Separation
The synthesis of diastereomeric derivatives is a common strategy for the chromatographic separation of enantiomers. researchgate.netnih.gov This indirect method relies on the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated on a conventional achiral stationary phase. researchgate.net For chiral alcohols analogous to this compound, this would involve reacting the alcohol with a chiral derivatizing agent.
A variety of chiral derivatizing agents are available for alcohols, including chiral acids, activated acids, and isocyanates. nih.gov A well-known example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), which reacts with chiral alcohols to form diastereomeric esters. wikipedia.org The resulting diastereomers can then be separated by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.gov The relative peak areas of the separated diastereomers correspond to the enantiomeric ratio of the original alcohol.
The table below lists some common chiral derivatizing agents for alcohols and the type of diastereomeric derivatives they form.
| Chiral Derivatizing Agent (CDA) | Type of Alcohol Reactive Group | Resulting Diastereomeric Derivative | Typical Analytical Method |
| (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Hydroxyl | Diastereomeric esters | HPLC, GC, NMR Spectroscopy |
| (R)- or (S)-1-(1-Naphthyl)ethyl isocyanate | Hydroxyl | Diastereomeric carbamates | HPLC |
| Diacetyl-L-tartaric acid anhydride | Hydroxyl | Diastereomeric tartaric acid monoesters | Reversed-phase HPLC researchgate.net |
| (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester [(S)-NIFE] | Hydroxyl | Diastereomeric carbamates | Reversed-phase HPLC nih.gov |
Future Research Directions and Emerging Applications in Advanced Organic Chemistry Involving 2,2 Dimethyl 2 4 Methylphenyl Ethanol
Development of Green and Sustainable Synthetic Methodologies
The traditional synthesis of tertiary alcohols often relies on Grignard reagents, which necessitate stoichiometric amounts of metal and the use of volatile organic solvents, generating significant waste. Future research will undoubtedly focus on developing greener alternatives for the synthesis of 2,2-Dimethyl-2-(4-methylphenyl)ethanol. The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are guiding the next generation of synthetic methods.
Promising research directions include:
Catalytic Iron-Based Etherification: Recent advancements have shown that iron(II/III) chlorides can catalyze the etherification of benzylic alcohols in green solvents like propylene (B89431) carbonate. acs.orgnih.gov Applying this methodology to this compound could provide an eco-friendly route to novel ether derivatives. acs.orgnih.gov
Aqueous Media Synthesis: The use of water as a reaction medium is a cornerstone of green chemistry. researchgate.net Methodologies for the direct halogenation of tertiary benzyl (B1604629) alcohols to vicinal halohydrins have been successfully developed in aqueous media, sometimes enhanced by surfactants like sodium dodecyl sulphate. mdpi.com Exploring such aqueous transformations for this compound could drastically reduce the reliance on hazardous organic solvents. mdpi.com
Solvent-Free and Microwave-Assisted Reactions: Metal-free synthesis of benzyl alcohols from p-toluenesulfonylhydrazones using water as a solvent under microwave irradiation has been reported as a sustainable alternative. organic-chemistry.org Adapting such energy-efficient and solvent-minimized conditions for the synthesis of this compound is a key area for future work. organic-chemistry.org
| Methodology | Traditional Approach | Potential Green Alternative | Key Advantages of Green Approach |
|---|---|---|---|
| Synthesis of the Alcohol | Grignard reaction with p-methylacetophenone and methylmagnesium bromide in dry ether/THF. | Catalytic C-H oxidation of 2-(p-tolyl)propane. researchgate.netacs.org | Avoids organometallic reagents, reduces metal waste, higher atom economy. |
| Derivatization (e.g., Etherification) | Williamson ether synthesis using strong base and alkyl halides. | Iron-catalyzed dehydrative coupling in propylene carbonate. acs.orgnih.gov | Uses a cheap, non-toxic catalyst; produces water as the only byproduct. nih.gov |
| Halogenation | Reaction with concentrated hydrohalic acids. | Direct halogenation with N-halosuccinimides in water. mdpi.com | Avoids strong corrosive acids, uses water as a benign solvent. mdpi.com |
Advanced Mechanistic Elucidation through Integrated Computational and Experimental Approaches
The reactivity of this compound is dominated by the stability of the tertiary benzylic carbocation that forms upon protonation and loss of water. A deep understanding of the reaction mechanisms, transition states, and intermediate stability is crucial for controlling reaction outcomes and designing new transformations. Future research will leverage a synergistic approach, combining experimental kinetics with high-level computational modeling.
Key areas for investigation include:
Carbocation Stability and Rearrangements: The 2-(4-methylphenyl)-2-propyl cation is a key intermediate. While relatively stable due to hyperconjugation and resonance delocalization of the positive charge into the p-tolyl ring, it could still undergo unforeseen rearrangement reactions. libretexts.orgyoutube.com Computational studies using Density Functional Theory (DFT) can predict the relative energies of potential intermediates and transition states, guiding experimental design to favor desired reaction pathways. scielo.br
Solvent Effects: The choice of solvent can dramatically influence reaction rates and selectivity, particularly in reactions involving charged intermediates. Solvents like hexafluoroisopropanol (HFIP) are known to stabilize carbocations and promote C-O bond cleavage. nih.gov A systematic study combining kinetic experiments with implicit and explicit solvent models in DFT calculations will be essential to map the mechanistic landscape in different media. scielo.br
Kinetic Isotope Effect (KIE) Studies: KIE studies can provide definitive evidence for the rate-determining step in a reaction. For instance, in oxidation reactions, a significant KIE would suggest that C-H bond breaking is involved in the slowest step. researchgate.net
| Technique | Application to this compound | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction pathways for substitution, elimination, and rearrangement. | Transition state energies, intermediate stabilities, reaction energy profiles. scielo.br |
| Hammett Analysis | Studying the kinetics of reactions with various para-substituents on the phenyl ring. | Elucidation of electronic effects on the transition state; calculation of the reaction constant (ρ). orientjchem.org |
| In Situ Spectroscopy (NMR, IR) | Monitoring reaction progress in real-time. | Identification of transient intermediates, reaction kinetics. |
| Kinetic Isotope Effect (KIE) | Comparing reaction rates of deuterated vs. non-deuterated substrates. | Determining if a specific C-H or O-H bond is broken in the rate-determining step. researchgate.net |
Exploration of Novel Chemical Transformations and Derivatizations of the Compound
The hydroxyl group of this compound is a versatile handle for a wide array of chemical transformations. Future research will aim to move beyond classical substitution and elimination reactions to discover novel derivatizations that provide access to unique molecular structures.
Potential new transformations include:
Direct C-S and C-N Bond Formation: Dehydrative coupling reactions that form C-S (thioethers) and C-N (amines, azides) bonds are highly valuable. researchgate.net Using Brønsted or Lewis acids to activate the alcohol towards nucleophilic attack by thiols, amines, or azidotrimethylsilane (B126382) could provide direct, atom-economical routes to new families of compounds. researchgate.net
Vicinal Halofunctionalization: As an alternative to epoxide ring-opening, the direct conversion of tertiary alcohols with a β-hydrogen into vicinal halohydrins using N-halosuccinimides presents an efficient transformation. mdpi.com This could convert this compound into valuable halo-alcohol intermediates.
Photocatalytic Reactions: Visible-light photocatalysis offers a powerful tool for generating radical intermediates under mild conditions. Future work could explore the functionalization of the aromatic ring or even C-H bonds on the methyl groups through photoredox catalysis.
| Nucleophile/Reagent | Reaction Type | Potential Product Class |
|---|---|---|
| Thiols (R-SH) | Dehydrative Thioetherification | Tertiary Benzylic Thioethers |
| Amines (R₂NH) / Anilines | Dehydrative Amination | Tertiary Benzylic Amines |
| Azidotrimethylsilane (TMSN₃) | Dehydrative Azidation | Tertiary Benzylic Azides |
| N-Bromosuccinimide (NBS) in H₂O | Vicinal Halogenation | Vicinal Bromohydrins |
| Allyltrimethylsilane | Friedel-Crafts-type Alkylation | Allylated Aromatics |
Strategic Role of this compound as a Key Intermediate in Complex Molecular Design
The true value of a building block like this compound lies in its potential to serve as a key intermediate in the synthesis of more complex, high-value molecules such as pharmaceuticals, agrochemicals, and materials. The sterically hindered quaternary center it provides is a common feature in many biologically active compounds.
Future strategic applications could involve:
Construction of All-Carbon Quaternary Centers: The gem-dimethyl group adjacent to the aryl ring is a challenging motif to construct. Using this compound as a starting material provides this feature directly, streamlining synthetic routes to complex targets.
Friedel-Crafts and Related Reactions: The stable tertiary benzylic carbocation formed from this alcohol is a potent electrophile for Friedel-Crafts-type reactions. This could be used to couple the 2-(4-methylphenyl)propyl moiety to other aromatic or heterocyclic systems, building molecular complexity rapidly.
Asymmetric Synthesis: While the parent alcohol is achiral, reactions at the benzylic position can create a stereocenter. Developing asymmetric catalytic methods for the substitution of the hydroxyl group would provide enantiomerically pure building blocks, which are of paramount importance in medicinal chemistry.
| Target Molecular Motif | Synthetic Strategy | Potential Application Area |
|---|---|---|
| Di- and Tri-arylmethanes | Acid-catalyzed reaction with electron-rich arenes (e.g., indoles, phenols). | Pharmaceuticals, Dyes |
| Neopentylbenzene Derivatives | Derivatization followed by modification of the aryl ring. | Materials Science, Ligand Design |
| Chiral Tertiary Ethers and Amines | Asymmetric catalytic nucleophilic substitution. | Chiral Auxiliaries, Bioactive Molecules |
Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The fields of organic synthesis and machine learning (ML) are rapidly converging. AI and ML tools offer the potential to accelerate discovery by predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. For a relatively unexplored compound like this compound, these tools could be particularly impactful.
Emerging applications include:
Reaction Outcome Prediction: ML models, particularly neural networks, can be trained on large datasets of chemical reactions to predict the major product of a given set of reactants and conditions. arocjournal.comacs.orgresearchgate.net Such a model could predict the outcome of reacting this compound with a novel nucleophile, saving significant experimental time and resources. arocjournal.comacs.orgresearchgate.net
Condition Optimization: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading, solvent) to identify the optimal conditions for maximizing yield or selectivity. This data-driven approach can outperform traditional one-variable-at-a-time optimization.
De Novo Synthesis Planning: Retrosynthesis software, increasingly powered by AI, can propose synthetic pathways to complex target molecules. By incorporating the chemistry of tertiary benzylic alcohols into these programs, novel and efficient routes starting from this compound could be designed.
| AI/ML Application | Specific Task | Potential Impact |
|---|---|---|
| Predictive Modeling | Predicting the major product in a novel transformation. | Reduces the number of failed experiments; accelerates discovery of new reactions. neurips.cc |
| Bayesian Optimization | Optimizing reaction yield by systematically exploring reaction conditions. | Faster process development and scale-up; improved efficiency. |
| Generative Models | Proposing novel derivatives of the compound with desired properties. | Accelerates drug discovery and materials design. |
| Natural Language Processing | Extracting reaction data from chemical literature to build better predictive models. | Enhances the quality and size of datasets for training AI models. |
Q & A
Basic: What are the primary synthetic routes for 2,2-Dimethyl-2-(4-methylphenyl)ethanol, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via two main approaches:
- Chemical Reduction : Reduction of 2,2-dimethyl-2-(4-methylphenyl)ethanone using agents like NaBH₄ or LiAlHₜ. Optimization involves controlling stoichiometry (e.g., 1:2 ketone-to-reductant ratio) and reaction temperature (0–25°C) to minimize side products like over-reduced alkanes .
- Biocatalytic Synthesis : Enantioselective reduction using microbial catalysts (e.g., Pseudomonas cepacia lipase) in aqueous-organic biphasic systems. Yield improvements (>90% ee) are achieved by tuning pH (6.5–7.5) and solvent polarity (e.g., hexane/ethanol mixtures) .
Basic: What spectroscopic techniques are critical for structural characterization, and how are data interpreted?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 1.2–1.4 ppm). Integration ratios confirm branching patterns .
- IR : O-H stretches (~3300 cm⁻¹) and C-O vibrations (~1050 cm⁻¹) validate alcohol functionality .
- Mass Spectrometry : High-resolution MS (e.g., m/z 136.19 [M+H]⁺) confirms molecular weight, while fragmentation patterns (e.g., loss of H₂O at m/z 118) elucidate structural stability .
Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods resolve chiral contradictions?
Methodological Answer:
- Chiral Chromatography : Use of chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases to separate (R)- and (S)-enantiomers. Retention time differences (>1.5 min) indicate high enantiomeric excess .
- Circular Dichroism (CD) : CD spectra at 220–250 nm distinguish enantiomers via Cotton effects. Contradictions in literature ee values (e.g., 85% vs. 95%) require cross-validation with polarimetry .
Advanced: What reaction pathways lead to byproduct formation (e.g., ethers), and how can they be suppressed?
Methodological Answer:
- Etherification : In protic solvents (e.g., ethanol), the hydroxyl group reacts with solvent-derived alkyl groups, forming ethers (e.g., 2-(4-methylphenyl)ethyl ether). Suppression strategies include:
- Using aprotic solvents (e.g., THF) or low temperatures (0–5°C) .
- Acid scavengers (e.g., molecular sieves) to absorb generated water .
- Oxidation Byproducts : Catalytic impurities (e.g., trace metals) oxidize the alcohol to ketones. Chelating agents (e.g., EDTA) in reaction mixtures mitigate this .
Advanced: How do conflicting solubility data (e.g., aqueous vs. organic) impact experimental design, and how are they resolved?
Methodological Answer:
Discrepancies in solubility (e.g., 0.5 mg/mL in water vs. 50 mg/mL in ethanol) arise from measurement conditions (pH, temperature). Resolve via:
- Standardized Protocols : USP/Ph.Eur. methods at 25°C and controlled pH (e.g., 7.0 for aqueous tests) .
- Hansen Solubility Parameters : Computational modeling predicts optimal solvents (e.g., δD=18.1, δP=4.5 for ethanol matches experimental data) .
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| Water | 0.5 ± 0.1 | 25°C, pH 7 | |
| Ethanol | 50 ± 5 | 25°C |
Advanced: How is X-ray crystallography applied to resolve molecular conformation ambiguities?
Methodological Answer:
- SHELX Refinement : Using SHELXL for structure solution, with HKLF4 data formats. Key parameters: R-factor <5%, wR₂<10% for high confidence .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O-H···O hydrogen bonds at 2.8 Å) to validate packing motifs .
Basic: What safety protocols are critical for handling this compound in lab settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
